Cas no 1329120-06-0 (methyl 3-amino-5-(methylsulfanyl)pentanoate)

methyl 3-amino-5-(methylsulfanyl)pentanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-amino-5-(methylsulfanyl)pentanoate
- EN300-1284717
- 1329120-06-0
- SCHEMBL2345451
-
- Inchi: 1S/C7H15NO2S/c1-10-7(9)5-6(8)3-4-11-2/h6H,3-5,8H2,1-2H3
- InChI Key: VEJHYZCKDPMOAZ-UHFFFAOYSA-N
- SMILES: S(C)CCC(CC(=O)OC)N
Computed Properties
- Exact Mass: 177.08234989g/mol
- Monoisotopic Mass: 177.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 77.6Ų
methyl 3-amino-5-(methylsulfanyl)pentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284717-0.5g |
methyl 3-amino-5-(methylsulfanyl)pentanoate |
1329120-06-0 | 0.5g |
$713.0 | 2023-05-25 | ||
Enamine | EN300-1284717-0.05g |
methyl 3-amino-5-(methylsulfanyl)pentanoate |
1329120-06-0 | 0.05g |
$624.0 | 2023-05-25 | ||
Enamine | EN300-1284717-1.0g |
methyl 3-amino-5-(methylsulfanyl)pentanoate |
1329120-06-0 | 1g |
$743.0 | 2023-05-25 | ||
Enamine | EN300-1284717-50mg |
methyl 3-amino-5-(methylsulfanyl)pentanoate |
1329120-06-0 | 50mg |
$468.0 | 2023-10-01 | ||
Enamine | EN300-1284717-2500mg |
methyl 3-amino-5-(methylsulfanyl)pentanoate |
1329120-06-0 | 2500mg |
$1089.0 | 2023-10-01 | ||
Enamine | EN300-1284717-0.1g |
methyl 3-amino-5-(methylsulfanyl)pentanoate |
1329120-06-0 | 0.1g |
$653.0 | 2023-05-25 | ||
Enamine | EN300-1284717-10.0g |
methyl 3-amino-5-(methylsulfanyl)pentanoate |
1329120-06-0 | 10g |
$3191.0 | 2023-05-25 | ||
Enamine | EN300-1284717-0.25g |
methyl 3-amino-5-(methylsulfanyl)pentanoate |
1329120-06-0 | 0.25g |
$683.0 | 2023-05-25 | ||
Enamine | EN300-1284717-2.5g |
methyl 3-amino-5-(methylsulfanyl)pentanoate |
1329120-06-0 | 2.5g |
$1454.0 | 2023-05-25 | ||
Enamine | EN300-1284717-5.0g |
methyl 3-amino-5-(methylsulfanyl)pentanoate |
1329120-06-0 | 5g |
$2152.0 | 2023-05-25 |
methyl 3-amino-5-(methylsulfanyl)pentanoate Related Literature
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
Additional information on methyl 3-amino-5-(methylsulfanyl)pentanoate
Research Brief on Methyl 3-amino-5-(methylsulfanyl)pentanoate (CAS: 1329120-06-0): Recent Advances and Applications
Methyl 3-amino-5-(methylsulfanyl)pentanoate (CAS: 1329120-06-0) is a sulfur-containing amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug discovery, enzyme inhibition, and as a building block for more complex molecules. Recent studies have highlighted its role in modulating biological pathways, particularly those involving sulfur metabolism and redox regulation.
One of the key areas of interest is the compound's utility as a precursor in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in the development of novel protease inhibitors. The researchers utilized methyl 3-amino-5-(methylsulfanyl)pentanoate as a scaffold to design inhibitors targeting viral proteases, showcasing its versatility in medicinal chemistry. The study reported a significant improvement in binding affinity and selectivity compared to traditional inhibitors, suggesting its potential for antiviral drug development.
Another notable application of this compound is in the field of metabolic engineering. A recent preprint on bioRxiv detailed its use in the biosynthesis of sulfur-containing natural products. By incorporating methyl 3-amino-5-(methylsulfanyl)pentanoate into engineered microbial pathways, researchers were able to produce high yields of thiol-based compounds with potential therapeutic benefits. This approach not only enhances the efficiency of natural product synthesis but also reduces reliance on traditional chemical methods, aligning with the growing demand for sustainable pharmaceutical production.
In addition to its synthetic applications, methyl 3-amino-5-(methylsulfanyl)pentanoate has been investigated for its biological activity. A 2024 study in ACS Chemical Biology explored its role as a modulator of cellular redox homeostasis. The compound was found to exhibit antioxidant properties, protecting cells from oxidative stress-induced damage. This finding opens new avenues for its use in the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Despite these promising developments, challenges remain in the large-scale production and optimization of methyl 3-amino-5-(methylsulfanyl)pentanoate. Current synthetic routes often involve multi-step processes with moderate yields, prompting ongoing research into more efficient methodologies. Recent advances in biocatalysis and flow chemistry offer potential solutions, as highlighted in a 2023 review article in Organic Process Research & Development. These innovations could pave the way for broader industrial adoption of this compound.
In conclusion, methyl 3-amino-5-(methylsulfanyl)pentanoate (CAS: 1329120-06-0) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications span drug discovery, metabolic engineering, and redox modulation, with ongoing studies continuing to uncover its full potential. Future research should focus on optimizing synthetic routes and exploring its therapeutic efficacy in preclinical models to further validate its utility in medicine.
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